1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
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Overview
Description
The compound “1-(4-bromothiophen-2-yl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one” is a complex organic molecule. It belongs to the class of [1,2,4]triazolo[4,3-a]quinazolines .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinazolines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For example, the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule . The IR spectrum can provide information about the functional groups present in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and varied. The reactions can involve various functional groups present in the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques. For example, the melting point can be determined using a melting point apparatus . The NMR and IR spectra provide information about the chemical structure of the molecule .Scientific Research Applications
Antihistaminic Activity
Research on similar compounds has revealed potential antihistaminic properties. For example, a study designed and synthesized novel derivatives to evaluate their H1-antihistaminic activity, finding certain compounds to be potent with negligible sedative properties compared to traditional antihistamines (Gobinath, Subramanian, & Alagarsamy, 2015).
Anticancer Potential
Another area of application is in anticancer research, where derivatives of the [1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one scaffold were tested for their ability to inhibit the growth of various cancer cell lines. A study found that certain derivatives demonstrated selective influence on ovarian cancer cells, highlighting the potential of these compounds as anticancer agents (Pokhodylo, Shyyka, Finiuk, & Stoika, 2020).
Antimicrobial Studies
Compounds within this family have also been investigated for their antimicrobial properties. A study synthesized novel quinazolinones fused with triazole and other rings, demonstrating significant antibacterial and antifungal activities against a range of pathogens (Pandey, Singh, Singh, & Nizamuddin, 2009).
Molecular Rearrangements and Syntheses
Research has also focused on the synthesis and molecular rearrangements of these compounds, providing insights into their chemical behaviors and facilitating the development of novel derivatives with potential biological activities (Crabb, McCullough, Preston, Rosair, Bishop, Wright, Clegg, & Coles, 1999).
Future Directions
Properties
IUPAC Name |
1-(4-bromothiophen-2-yl)-4-(2-phenylethyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN4OS/c22-15-12-18(28-13-15)19-23-24-21-25(11-10-14-6-2-1-3-7-14)20(27)16-8-4-5-9-17(16)26(19)21/h1-9,12-13H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRFPQWNTWUUMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CS5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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